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Abstract

Nirmatrelvir (PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main
protease (Mpro), a critical enzyme for viral replication.[1][2][3] It is the active antiviral
component of PAXLOVID™, co-administered with the pharmacokinetic enhancer ritonavir to
increase its systemic exposure.[1][3] This document provides a detailed technical overview of
the pharmacokinetic properties of nirmatrelvir, compiling data from preclinical and clinical
studies. It includes a summary of its absorption, distribution, metabolism, and excretion
(ADME) characteristics, detailed experimental methodologies, and visual representations of
key pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of nirmatrelvir has been characterized in vitro and in various
preclinical species and humans. Co-administration with ritonavir, a potent cytochrome P450
(CYP) 3A4 inhibitor, is crucial for its clinical efficacy as it prevents extensive first-pass
metabolism.[1][3][4][5]

Table 1: In Vitro Potency and Antiviral Activity
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Parameter

Value

Conditions

Source

Mpro Inhibition (Ki)

0.00311 puM

Full-length SARS-
CoV-2 Mpro

[1]

0.933 nM Wildtype Mpro [6]
o Full-length SARS-
Mpro Inhibition (IC50) 0.0192 uM [1]
CoV-2 Mpro
23.4nM SARS-CoV-2 Mpro [3]
Antiviral Activity dNHBE cells (USA-
62 nM [1]
(EC50) WA1/2020)
Various SARS-CoV-2
21.1 - 327.6 nM [2]

Variants of Concern

Antiviral Activity
(EC90)

181 nM

dNHBE cells (USA-
WA1/2020)

[1]

32.8-421.4nM

Various SARS-CoV-2

Variants of Concern

[2]

Table 2: Preclinical Pharmacokinetic Parameters of

Nirmatrelvir
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Ke
Species Dose Route J Source
Parameters

30 mg/kg (+10
Rat . ) Oral Tmax: ~1.5h [7]

mg/kg ritonavir)

Plasma

Clearance: 27.2 [8]

ml/min/kg (alone)

Half-life (t*2): 5.1 8]

h (alone)

Oral

Bioavailability: [8]

34-50% (alone)

Mouse (K18- AUC(0-last):

600 mg/kg/day Oral [9]
hACE2) 23,000 hng/ml
Hamster AUC: 22,400

) 250 mg/kg Oral [2]
(Roborovski) hng/ml (alone)
250 mg/kg
AUC: 215,000
(+83.3 mg/kg Oral [2]
) ] hng/ml
ritonavir)

20 mg/kg (+6 AUC: 32,700
Ferret ) ) Oral [2]

mg/kg ritonavir) hng/ml
100 mg/kg (+6 AUC: 49,500

] ] Oral [2]
mg/kg ritonavir) h*ng/ml
Plasma
Monkey Not specified Oral Clearance: 17.1 [8]
ml/min/kg (alone)
Half-life (t%2): 0.8
[8]

h (alone)
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Oral
Bioavailability: [8]
8.5% (alone)

Table 3: Human Clinical Pharmacokinetic Parameters

Population (Nirmatrelvir/Ritona Key Parameters Source

vir)

300 mg / 100 mg
Healthy Adults ] Cmax: 3.43 pg/mL [1][10]
(Multiple Dose, Day 5)

Ctrough: 1.57 pg/mL [1][10]

Tmax: ~3 hours [1][11]

Adults with Renal ) ] )
_ _ AUCinf Ratio (Mild vs.
Impairment (Single 100 mg /100 mg [12]
Normal): 124%
Dose)

AUCInf Ratio
(Moderate vs. [12]
Normal): 187%

AUCInf Ratio (Severe

12
vs. Normal): 304% 2]

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile

e Absorption: Nirmatrelvir exhibits absorption-limited nonlinear pharmacokinetics when
administered alone.[1][10] Co-administration with ritonavir significantly enhances its
exposure. The time to maximum plasma concentration (Tmax) in humans is approximately 3
hours.[1][11]

¢ Distribution: In humans, nirmatrelvir is approximately 69% bound to plasma proteins.[11]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.researchgate.net/publication/362856020_Pharmacokinetics_of_nirmatrelvir_and_ritonavir_in_COVID-19_patients_with_end_stage_renal_disease_on_intermittent_haemodialysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786959/
https://www.researchgate.net/publication/377166746_A_Comprehensive_Review_of_the_Clinical_Pharmacokinetics_Pharmacodynamics_and_Drug_Interactions_of_NirmatrelvirRitonavir
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786959/
https://www.researchgate.net/publication/377166746_A_Comprehensive_Review_of_the_Clinical_Pharmacokinetics_Pharmacodynamics_and_Drug_Interactions_of_NirmatrelvirRitonavir
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786959/
https://www.ncbi.nlm.nih.gov/books/NBK585126/
https://www.ovid.com/journals/cpth/fulltext/10.1002/cpt.2688~pharmacokinetics-of-oral-nirmatrelvirritonavir-a-protease
https://www.ovid.com/journals/cpth/fulltext/10.1002/cpt.2688~pharmacokinetics-of-oral-nirmatrelvirritonavir-a-protease
https://www.ovid.com/journals/cpth/fulltext/10.1002/cpt.2688~pharmacokinetics-of-oral-nirmatrelvirritonavir-a-protease
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786959/
https://www.researchgate.net/publication/377166746_A_Comprehensive_Review_of_the_Clinical_Pharmacokinetics_Pharmacodynamics_and_Drug_Interactions_of_NirmatrelvirRitonavir
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786959/
https://www.ncbi.nlm.nih.gov/books/NBK585126/
https://www.ncbi.nlm.nih.gov/books/NBK585126/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Metabolism: Preclinical studies identified that nirmatrelvir is primarily metabolized by
CYP3A4.[4][5] Ritonavir's potent inhibition of CYP3A4 minimizes nirmatrelvir's metabolism,
thereby increasing its plasma concentration and half-life.[1][3] In vitro metabolism studies
using human and rat liver microsomes and S9 fractions have been conducted to characterize
its metabolic fate.[13] An innovative 1°F NMR spectroscopy approach was used in human
ADME studies to trace the metabolism of the fluorine-containing molecule, negating the need
for traditional 1*C-radiolabeling.[1][14] This revealed that unchanged nirmatrelvir was the only
drug-related entity in plasma.[15]

Excretion: When CYP3A4 metabolism is inhibited by ritonavir, the primary route of
elimination for nirmatrelvir shifts to renal excretion.[1][4][11]

Experimental Protocols
In Vivo Pharmacokinetic Studies in Animals

Models: Studies have been conducted in Sprague-Dawley rats, K18-hACE2 transgenic mice,
Roborovski dwarf hamsters, and ferrets.[2][7][9][13]

Dosing: Animals received oral administration of nirmatrelvir, either alone or in combination
with ritonavir. Doses were often formulated in solutions like 0.5% sodium
carboxymethylcellulose.[7]

Sample Collection: Blood samples were typically collected from the tail vein at multiple time
points post-dosing (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[7] Urine
and feces were also collected for metabolism and excretion studies.[13]

Sample Preparation: Plasma protein precipitation was a common method for sample
preparation. This involved adding a solvent like acetonitrile to plasma samples, followed by
vortexing and centrifugation to separate the supernatant for analysis.[7][13]

Human Clinical Pharmacokinetic Studies

Study Design: Studies included single and multiple ascending dose designs in healthy
participants, as well as studies in special populations, such as those with renal impairment.
[12]
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o Sample Collection: Blood samples were collected at predefined intervals (e.g., pre-dose, 0.5,
1,2, 3,4,6,8, 10, 12, 24, 36, and 48 hours post-dose) for pharmacokinetic analysis.[16]
Urine was also collected over specified intervals.[16]

o Dose Adjustments: Based on pharmacokinetic data, dose adjustments have been
recommended for patients with moderate renal impairment.[11]

Bioanalytical Methodology: LC-MS/MS

e Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard
method for quantifying nirmatrelvir and ritonavir in biological matrices like plasma and urine.
[1][16]

e Instrumentation: The analysis is performed using systems like UPLC-MS/MS.[7]

o Chromatography: An Acquity BEH C18 column has been used with a mobile phase
consisting of 0.1% formic acid and acetonitrile.[13]

o Detection: Detection is achieved using positive electrospray ionization (ESI+) with multiple
reaction monitoring (MRM).[7]

e Quantification: Calibration curves are established over a specific range (e.g., 10.0-10,000
ng/mL for nirmatrelvir in plasma) to ensure accurate quantification.[1][16] The lower limit of
quantification (LLOQ) has been reported as low as 2.0 ng/mL for nirmatrelvir in plasma.[7]

In Vitro Metabolism Studies

» Systems: The metabolic fate of nirmatrelvir was investigated using in vitro models including
human, rat, and mouse liver microsomes and S9 fractions, supplemented with necessary
cofactors.[13]

e Procedure: Nirmatrelvir is incubated with the liver fractions, and the formation of metabolites
is monitored over time using LC-MS/MS to identify metabolic pathways such as amide
hydrolysis, oxidation, and hydroxylation.[13]
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Mechanism of Action
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Caption: Mechanism of action for Nirmatrelvir in inhibiting SARS-CoV-2 replication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15567590?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

